5-Ethyl-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Ethyl-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperidinyl-oxy group linked to a fluoro-methoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between an appropriate β-diketone and guanidine under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.
Attachment of the Piperidinyl-oxy Group: This step involves the reaction of the pyrimidine core with 1-(3-fluoro-4-methoxybenzoyl)piperidine, typically under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl-oxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
5-Ethyl-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions due to its potential binding affinity to various biological targets.
Materials Science: It can be explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro-methoxybenzoyl moiety may enhance its binding affinity through hydrogen bonding and hydrophobic interactions, while the piperidinyl-oxy group can facilitate its penetration through biological membranes.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
5-Ethyl-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-3-13-11-21-19(22-12-13)26-15-6-8-23(9-7-15)18(24)14-4-5-17(25-2)16(20)10-14/h4-5,10-12,15H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYRKHIGDDCPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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